{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane
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Overview
Description
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane is a complex organoboron compound known for its unique chemical structure and properties. This compound features a cyclopentadienyl ring substituted with bis(perfluorophenyl)boryl and trimethylsilyl groups, making it an interesting subject for research in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane typically involves the reaction of cyclopentadienyl derivatives with bis(perfluorophenyl)borane and trimethylsilyl reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can modify the boron center or the cyclopentadienyl ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce borohydrides or modified cyclopentadienyl derivatives.
Scientific Research Applications
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organoboron compounds and as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which (2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(perfluorophenyl)boryl group can participate in coordination chemistry, forming complexes with metal ions or other electron-rich species. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylstannane: Contains a tin atom in place of silicon.
Uniqueness
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and solubility compared to its germanium and tin analogs. Additionally, the bis(perfluorophenyl)boryl group provides unique reactivity patterns that are valuable in various chemical transformations.
Properties
CAS No. |
462109-75-7 |
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Molecular Formula |
C20H13BF10Si |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
[2-bis(2,3,4,5,6-pentafluorophenyl)boranylcyclopenta-1,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C20H13BF10Si/c1-32(2,3)8-6-4-5-7(8)21(9-11(22)15(26)19(30)16(27)12(9)23)10-13(24)17(28)20(31)18(29)14(10)25/h4,6H,5H2,1-3H3 |
InChI Key |
ZWRWXVNXEMIRBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC1)[Si](C)(C)C)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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